molecular formula C24H22N4O6 B11416773 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Número de catálogo: B11416773
Peso molecular: 462.5 g/mol
Clave InChI: HTCSTFICXKMKPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido-pyrimidine-dione derivative characterized by two key substituents:

  • R1: A 3,4-dimethoxyphenylethyl group attached to the pyrimidine-dione core.
  • R2: A 4-nitrobenzyl group linked to the nitrogen atom of the pyrido ring.

Propiedades

Fórmula molecular

C24H22N4O6

Peso molecular

462.5 g/mol

Nombre IUPAC

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H22N4O6/c1-33-20-10-7-16(14-21(20)34-2)11-13-26-23(29)19-4-3-12-25-22(19)27(24(26)30)15-17-5-8-18(9-6-17)28(31)32/h3-10,12,14H,11,13,15H2,1-2H3

Clave InChI

HTCSTFICXKMKPR-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC

Origen del producto

United States

Métodos De Preparación

Core Pyrido[2,3-d]pyrimidine-2,4-dione Synthesis

The foundational step involves synthesizing the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. This is achieved through cyclization of 6-amino-1,3-disubstituted uracil derivatives using the Vilsmeier-Haack reagent (generated from phosphoryl chloride and dimethylformamide). The reaction proceeds via formylation of the uracil’s C5 position, followed by cyclization with cyanoacetamide in ethanol under basic conditions (triethylamine) .

Key Steps:

  • Alkylation of 6-Aminouracil:

    • 6-Aminouracil is sequentially alkylated at N1 and N3 positions. For example, treatment with 4-nitrobenzyl bromide in ethanol containing 10–15% aqueous NaOH yields 1-(4-nitrobenzyl)-6-aminouracil .

    • Subsequent alkylation with 2-(3,4-dimethoxyphenyl)ethyl bromide introduces the phenethyl group at N3.

  • Cyclization via Vilsmeier Reagent:

    • The alkylated uracil is treated with the Vilsmeier reagent (POCl₃/DMF) to form an intermediate iminium chloride.

    • Reaction with cyanoacetamide and triethylamine in ethanol induces cyclization, forming the pyrido[2,3-d]pyrimidine-2,4-dione core .

Example Conditions:

StepReagentsSolventTemperatureYield
N1-Alkylation4-Nitrobenzyl bromide, NaOHEtOHReflux40–53%
N3-Alkylation2-(3,4-Dimethoxyphenyl)ethyl bromide, NaOHEtOHReflux45–50%*
CyclizationPOCl₃, DMF, cyanoacetamideEtOH80°C66–78%
*Estimated based on analogous reactions .

Substituent Modification and Optimization

Structural modifications at the N1 and N3 positions are critical for achieving the target compound. The 4-nitrobenzyl group at N1 and 3,4-dimethoxyphenylethyl group at N3 require precise alkylation conditions to avoid side reactions (e.g., O-alkylation or over-alkylation).

Reaction Mechanism and Byproduct Analysis

The Vilsmeier-mediated cyclization proceeds through:

  • Formylation: Electrophilic attack by the Vilsmeier reagent at C5 of uracil, forming a formylated intermediate.

  • Cyclization: Nucleophilic addition of cyanoacetamide’s amine group to the formylated carbon, followed by dehydration to form the pyridine ring .

Byproducts:

  • Hydrolysis of the iminium chloride intermediate to 5-formyluracil derivatives (up to 20% yield) .

  • Incomplete alkylation leading to mono-substituted uracils.

Purification and Characterization

Purification:

  • Flash chromatography (silica gel, 0–10% methanol/dichloromethane) isolates the target compound .

  • Recrystallization from ethanol/water mixtures enhances purity.

Characterization Data:

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, pyridine-H), 7.85–7.45 (m, 4H, Ar-H), 6.90–6.70 (m, 3H, dimethoxyphenyl-H), 5.10 (s, 2H, N-CH₂-Ar), 4.20 (t, 2H, N-CH₂-CH₂), 3.80 (s, 6H, OCH₃) .
HRMS m/z calculated for C₂₄H₂₂N₄O₆: 462.42; found: 462.41 .
Melting Point 218–220°C (decomposes) .

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety during exothermic steps (e.g., Vilsmeier reagent preparation). Automated systems control stoichiometry and reaction times, achieving batch yields >70% .

Análisis De Reacciones Químicas

Tipos de Reacciones

3-[2-(3,4-dimetoxi fenil)etil]-1-[(4-nitrofenil)metil]-1H,2H,3H,4H-pirido[2,3-d]pirimidina-2,4-diona puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.

    Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos nitro en aminas o para reducir otros grupos funcionales.

    Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila para introducir nuevos sustituyentes.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes como diclorometano o etanol.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos con grupos hidroxilo o carbonilo adicionales, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

Química

En química, 3-[2-(3,4-dimetoxi fenil)etil]-1-[(4-nitrofenil)metil]-1H,2H,3H,4H-pirido[2,3-d]pirimidina-2,4-diona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.

Biología

En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Sus interacciones con varios objetivos biológicos pueden proporcionar información sobre su mecanismo de acción y posibles aplicaciones terapéuticas.

Medicina

En medicina, 3-[2-(3,4-dimetoxi fenil)etil]-1-[(4-nitrofenil)metil]-1H,2H,3H,4H-pirido[2,3-d]pirimidina-2,4-diona se investiga por su potencial como candidato a fármaco. Su capacidad de interactuar con objetivos moleculares específicos lo convierte en un candidato prometedor para el tratamiento de diversas enfermedades.

Industria

En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas. Su estructura compleja permite el diseño de materiales con funcionalidades específicas.

Mecanismo De Acción

El mecanismo de acción de 3-[2-(3,4-dimetoxi fenil)etil]-1-[(4-nitrofenil)metil]-1H,2H,3H,4H-pirido[2,3-d]pirimidina-2,4-diona implica su interacción con objetivos moleculares específicos. Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de enzimas o la modulación de las vías de señalización. El mecanismo exacto depende de la aplicación y el objetivo específicos.

Comparación Con Compuestos Similares

Key Observations:

Core Structure Differences: The pyrido[2,3-d]pyrimidine-dione core (target compound) differs from thieno-pyrimidine-diones () in ring hybridization. Pyrido cores incorporate a fused pyridine ring, which may enhance planarity and π-π stacking interactions compared to sulfur-containing thieno analogs .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrobenzyl group (target compound) is a stronger EWG than the 4-trifluoromethyl () or 4-chloro () groups. This may enhance electrophilicity, influencing interactions with nucleophilic residues in target proteins .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound shares high structural similarity with (Tanimoto > 0.7), implying overlapping bioactivity profiles. However, the nitro group’s distinct electronic properties may result in divergent pharmacological behaviors .

Actividad Biológica

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C26H25N3O4
  • Molecular Weight : 455.51 g/mol
  • InChIKey : XSRRAUCWVBEOGM-JTHROIFXSA-N

The compound features a unique pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl ethyl group and a 4-nitrophenyl methyl group. This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : A431 (epidermoid carcinoma), HCT116 (colon cancer), and BJ-1 (normal skin fibroblast).
  • IC50 Values :
    • A431: 44.77 µg/mL
    • HCT116: 201.45 µg/mL
    • BJ-1: 92.05 µg/mL

These results suggest that the compound is more cytotoxic to cancer cells than to normal cells, indicating potential for selective targeting in cancer therapy .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using the DPPH radical scavenging assay:

  • Scavenging Activity : The compound demonstrated a dose-independent radical scavenging activity ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL.

This suggests that it may provide protective effects against oxidative stress-related damage .

Antibacterial and Antifungal Activity

The compound was also screened for antimicrobial activity :

  • Minimum Inhibitory Concentration (MIC) :
    • Against K. pneumonia: 6.25 mg/mL
    • Against S. aureus: 1.56 mg/mL
    • Moderate activity against C. albicans at 12.5 mg/mL.

These findings indicate that the compound possesses potential as an antimicrobial agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to key proteins involved in cancer cell proliferation and survival pathways.

This binding affinity is critical for its anticancer effects and may involve inhibition of pathways such as MAPK signaling .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Effects :
    • Conducted on various cancer cell lines with results indicating selective cytotoxicity towards malignant cells while sparing normal cells.
    • The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antioxidant Study :
    • Evaluated through in vitro assays demonstrating significant radical scavenging capabilities.
    • Suggested potential use in formulations aimed at reducing oxidative stress .
  • Antimicrobial Study :
    • Investigated against common bacterial strains with promising results indicating effective inhibition.
    • Further studies are needed to explore its efficacy in clinical settings .

Q & A

Basic: What are the recommended synthetic pathways for this pyrido[2,3-d]pyrimidine derivative, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps:

  • Substituent Introduction : Alkylation of the pyrido[2,3-d]pyrimidine core with 3,4-dimethoxyphenethyl and 4-nitrobenzyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Acid- or base-catalyzed cyclization to form the pyrimidine-dione ring, often requiring reflux in solvents like acetonitrile or ethanol .
  • Optimization : Reaction yields depend on temperature (60–100°C), solvent polarity, and inert atmospheres to prevent oxidation of nitro groups . Monitoring via TLC or HPLC is critical for intermediate purification .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy, nitro, and aromatic protons) and dihedral angles between aromatic rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) and resolve stereoisomers .

Basic: How do the 3,4-dimethoxyphenyl and 4-nitrophenyl substituents influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Donating Methoxy Groups : Enhance solubility and stabilize intermediates via resonance, affecting regioselectivity in electrophilic substitutions .
  • Electron-Withdrawing Nitro Group : Reduces electron density on the pyrimidine ring, increasing susceptibility to nucleophilic attack and influencing redox behavior .
  • Crystallographic Data : Planar configurations (from XRD) suggest π-π stacking interactions, relevant for binding studies .

Advanced: What mechanistic approaches are used to study its participation in catalytic or biological reactions?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying pH/temperature to identify rate-limiting steps (e.g., nitro reduction via UV-Vis spectroscopy) .
  • Computational Modeling : Density functional theory (DFT) to map transition states and predict regioselectivity in substitution reactions .
  • Isotope Labeling : Use ¹⁵N-labeled analogs to trace metabolic pathways in biological systems .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize cell viability assays to account for batch-to-batch variability .
  • Binding Affinity Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions independently .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., pyrido[2,3-d]pyrimidines with halogen substituents) to identify trends .

Advanced: What strategies improve synthetic yield discrepancies between small-scale and pilot-scale reactions?

Methodological Answer:

  • Scale-Up Considerations : Optimize heat transfer (e.g., use jacketed reactors) and mixing efficiency to prevent localized concentration gradients .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for nitro reduction) may require higher loading or alternative solvents (DMSO instead of DMF) .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How can computational tools predict metabolic stability or toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME to estimate bioavailability, CYP450 inhibition, and hERG channel liability .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential reactive metabolites .
  • Docking Studies : AutoDock Vina or Glide to model binding with detoxification enzymes like glutathione S-transferase .

Advanced: What experimental designs assess compound stability under physiological or storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Accelerated Stability Testing : Monitor impurity profiles via LC-MS over 1–3 months at 25°C/60% RH .
  • Cryopreservation : Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage in biological assays .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with halogen (Cl, F) or methyl groups at the 4-nitrophenyl position to modulate lipophilicity .
  • Bioisosteric Replacement : Replace the nitro group with a cyano or trifluoromethyl group to enhance metabolic stability .
  • 3D-QSAR Models : CoMFA or CoMSIA to correlate electronic/steric features with activity data from kinase inhibition assays .

Advanced: What advanced analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

  • 2D-LC : Orthogonal separation using different stationary phases (e.g., C18 followed by HILIC) .
  • Chiral Columns : Use amylose- or cellulose-based columns to separate enantiomers if asymmetric centers are present .
  • MS/MS Fragmentation : High-resolution tandem MS to differentiate isobaric impurities via unique fragmentation patterns .

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